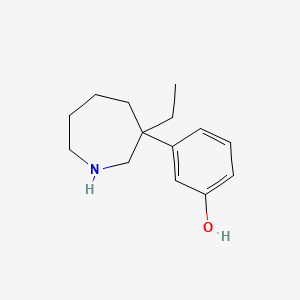
3-(3-ethylazepan-3-yl)phenol
Vue d'ensemble
Description
3-(3-ethylazepan-3-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.
Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the phenol group is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
Applications De Recherche Scientifique
3-(3-ethylazepan-3-yl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
3-(3-ethylpiperidin-3-yl)phenol: A similar compound with a piperidine ring instead of an azepane ring.
3-(3-ethylmorpholin-3-yl)phenol: A compound with a morpholine ring, differing in the heterocyclic structure.
Uniqueness
3-(3-ethylazepan-3-yl)phenol is unique due to its azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other phenol derivatives may not be as effective.
Propriétés
Numéro CAS |
59263-75-1 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-(3-ethylazepan-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
Clé InChI |
SRKPTFLLCFBPCD-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
SMILES canonique |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
Synonymes |
N-(desmethyl)meptazinol N-desmethylmeptazinol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













